Di-Fmoc-3,4-diaminobenzoic acid

Description

Significance of Aminobenzoic Acid Derivatives in Bioconjugation and Peptide Synthesis Research

Aminobenzoic acid derivatives are a class of compounds that have garnered considerable attention in scientific research due to their structural versatility and wide-ranging applications. nih.gov These molecules, characterized by an aromatic ring bearing both an amino and a carboxylic acid group, serve as crucial building blocks in the synthesis of various biologically active compounds and materials. nih.gov

In the field of bioconjugation, these derivatives are utilized to link biomolecules, enhancing their functional properties for applications in drug delivery and diagnostics. chemimpex.com Their ability to be incorporated into larger structures allows for the creation of complex molecules with tailored functions. For instance, para-aminobenzoic acid (PABA) and its derivatives have been investigated for their antimicrobial and cytotoxic properties, demonstrating how modifications to the basic aminobenzoic acid scaffold can lead to potent bioactive agents. mdpi.comnih.gov Furthermore, aminobenzoic acid derivatives are integral to the synthesis of peptidomimetics and are used to create unique molecular architectures, such as peptide dendrimers. mdpi.com The rigid nature of the aromatic backbone can be exploited to create conformationally constrained peptide analogues. uq.edu.au

In peptide synthesis, aminobenzoic acids can be incorporated into peptide chains to act as spacers or to introduce specific structural features. researchgate.net They play a role in the development of therapeutic peptides and have been identified as key components in drugs with diverse therapeutic effects, including anti-inflammatory and anti-cancer agents. nih.govchemimpex.com The study of how these derivatives interact with biological systems, such as serum proteins, provides valuable insights into their potential for drug transport and efficacy. tandfonline.com

Historical Context of Fmoc Protecting Group Strategy in Solid-Phase Peptide Synthesis

The synthesis of peptides, essential molecules of life, has historically been a complex challenge for organic chemists, primarily due to the need to control the reactivity of the amino and carboxyl groups of the constituent amino acids. lgcstandards.comresearchgate.net A significant breakthrough came with the development of solid-phase peptide synthesis (SPPS) by R.B. Merrifield in the 1960s, a technology that revolutionized the field and for which he was awarded the Nobel Prize. lgcstandards.compeptide.com SPPS involves assembling a peptide chain step-by-step while it is anchored to an insoluble resin support, which simplifies the purification process at each stage. lgcstandards.com

Early SPPS methods predominantly used the tert-butyloxycarbonyl (Boc) protecting group for the temporary protection of the N-terminus of the growing peptide chain. nih.gov While effective, the Boc strategy required the repeated use of strong acid for its removal, which could lead to the degradation of sensitive peptides or the loss of side-chain protecting groups. nih.gov

In 1970, Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. peptide.comnih.gov This new protecting group was base-labile, meaning it could be removed under mild basic conditions, typically with piperidine. lgcstandards.com By the late 1970s, the Fmoc group was adapted for solid-phase applications, leading to the development of the Fmoc/tBu strategy. peptide.comnih.gov This offered an "orthogonal" protection scheme, where the temporary N-terminal Fmoc group is removed by a base, while the more permanent side-chain protecting groups and the final cleavage from the resin are performed with acid. nih.gov

The milder conditions of Fmoc chemistry proved to be highly advantageous, particularly for the synthesis of complex and modified peptides, such as those containing phosphorylation or glycosylation, which are often unstable under the harsh acidic conditions of the Boc method. nih.govaltabioscience.com The ease of automation, facilitated by the strong UV absorbance of the cleaved fluorenyl group for reaction monitoring, further contributed to the widespread adoption of Fmoc chemistry. nih.gov Today, Fmoc-based SPPS is the most commonly used method for peptide synthesis in both academic and industrial laboratories. nih.govaltabioscience.com

Overview of Di-Fmoc-3,4-diaminobenzoic Acid as a Specialized Linker in Advanced Synthetic Methodologies

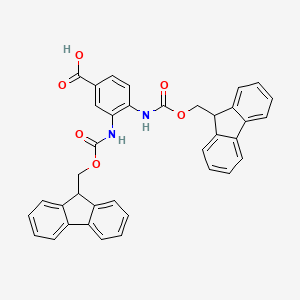

This compound is a specialized chemical reagent used in advanced synthetic procedures, particularly in peptide chemistry and pharmaceutical research. pubcompare.ai It is a derivative of 3,4-diaminobenzoic acid where both amino groups are protected by a fluorenylmethoxycarbonyl (Fmoc) group. pubcompare.ai This bifunctional molecule serves as a versatile building block and, more specifically, as a type of "safety-catch" linker in solid-phase peptide synthesis. nih.govresearchgate.net

The "safety-catch" principle involves a linker that is stable throughout the standard synthesis conditions but can be "activated" at a later stage to allow for cleavage under specific conditions. researchgate.net In the context of Fmoc-based SPPS, this compound (or its mono-Fmoc counterpart) can be attached to a resin. nih.govnih.gov After the peptide chain is assembled, the remaining free amino group on the diaminobenzoic acid core can be modified. This modification, often an acylation, activates the linker system. nih.gov

This strategy is particularly valuable for the synthesis of C-terminally modified peptides, such as peptide thioesters, which are crucial intermediates for native chemical ligation (NCL). nih.govnih.gov NCL is a powerful technique for ligating unprotected peptide fragments to create larger peptides and proteins. The synthesis of peptide thioesters using traditional Fmoc chemistry can be challenging due to the instability of the thioester bond to the basic conditions used for Fmoc group removal. researchgate.net The use of a diaminobenzoic acid-based safety-catch linker circumvents this issue. nih.gov

Recent research has focused on optimizing the synthesis of Fmoc-amino acid-diaminobenzoic acid conjugates to improve the efficiency of their application in SPPS. nih.govacs.orgresearchgate.net The unique properties of this compound also make it a valuable tool in the development of novel drug delivery systems and in the creation of complex molecular structures for various biomedical applications. chemimpex.compubcompare.ai

Structure

3D Structure

Properties

IUPAC Name |

3,4-bis(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H28N2O6/c40-35(41)22-17-18-33(38-36(42)44-20-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)34(19-22)39-37(43)45-21-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-19,31-32H,20-21H2,(H,38,42)(H,39,43)(H,40,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULLCIOIUDBVRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4)C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Di Fmoc 3,4 Diaminobenzoic Acid and Its Derivatives

Strategies for the Preparation of Di-Fmoc-3,4-diaminobenzoic Acid

The preparation of these key linkers can be approached through different synthetic routes, each with its own advantages and challenges regarding efficiency, purification, and applicability.

Traditional methods for preparing diaminobenzoate (Dbz) resins often involve a stepwise approach. nih.govresearchgate.net In this methodology, a mono-protected Fmoc-Dbz-OH derivative, such as 3-Fmoc-Dbz-OH, is first synthesized and then introduced onto the solid-phase resin. nih.govresearchgate.net Following this immobilization, the Fmoc protecting group is removed from the 3-amino group, which then becomes available for coupling with the subsequent amino acid in the peptide sequence. nih.gov

A significant challenge in this stepwise method is monitoring the reaction progress. nih.gov The Kaiser test, a common method for detecting free primary amines in SPPS, is not sensitive to the aniline group of the diaminobenzoic acid linker. nih.gov This insensitivity makes it difficult to confirm the complete removal of the Fmoc group and to ensure the efficiency of the subsequent coupling step, which can lead to impurities and lower yields. nih.govresearchgate.net

To overcome the limitations of stepwise synthesis, more efficient one-step methods have been developed for preparing 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids. nih.govacs.orgnycu.edu.twnih.gov This approach involves the direct coupling of a free 3,4-diaminobenzoic acid with an N-terminally protected Fmoc-amino acid. nih.govacs.orgnycu.edu.twnih.gov This method streamlines the process by preparing the Fmoc-amino acid-Dbz-OH unit in solution before its incorporation into a resin, thereby avoiding the difficulties of on-resin monitoring. nih.govresearchgate.net

The reaction typically utilizes a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to facilitate the amide bond formation between the carboxylic acid of the Fmoc-amino acid and one of the amino groups of the diaminobenzoic acid. nih.govacs.org This one-step solution-phase synthesis has proven effective for a wide range of Fmoc-amino acids, yielding the desired products in moderate to excellent yields, often without the need for complex purification steps. nih.govacs.orgnycu.edu.twnih.govfigshare.com

The following table summarizes the yields obtained for various Fmoc-amino acid-Dbz-OH derivatives using an optimized one-step synthetic method. nih.gov

| Fmoc-Amino Acid Derivative | Yield (%) |

| Fmoc-Phe-Dbz-OH | 91% |

| Fmoc-Ala-Dbz-OH | 87% |

| Fmoc-Gly-Dbz-OH | 90% |

| Fmoc-Met-Dbz-OH | 86% |

| Fmoc-Asp(OtBu)-Dbz-OH | 93% |

| Fmoc-Lys(Boc)-Dbz-OH | 94% |

| Fmoc-Ser(tBu)-Dbz-OH | 78% |

| Fmoc-Glu(OtBu)-Dbz-OH | 82% |

This table presents data on the synthesis of various Fmoc-amino acid-Dbz-OH derivatives, showcasing the yields achieved through a one-step coupling method.

Optimizing the yield and ensuring high purity are critical in the synthesis of this compound derivatives. In the one-step method, the choice and stoichiometry of the coupling agent are crucial. Studies have shown that using 1.2 equivalents of HATU with 1.3 equivalents of diaminobenzoic acid provides optimal results, leading to high yields. nih.govacs.org

Purification strategies are also a key consideration. A significant advantage of the one-step method is that for many derivatives, high purity can be achieved simply by precipitation of the product from the reaction mixture, followed by washing. nih.govacs.orgnycu.edu.tw This avoids the need for time-consuming chromatographic purification. acs.org However, this is not universally applicable. For instance, the synthesis of the histidine derivative requires chromatographic purification to obtain a pure product. nih.govacs.org Similarly, initial attempts to prepare serine and glutamate derivatives resulted in impure crude products, which could be purified by redissolving them in acetone and reprecipitating with water to yield pure compounds. nih.gov

For certain amino acids, such as proline, the one-step reaction may yield a mixture of products. nih.govacs.org While this crude mixture may not be easily purified by precipitation, it has been demonstrated that it can be used directly in solid-phase peptide synthesis to produce the desired peptide in a moderate yield. nih.govacs.orgnycu.edu.twnih.gov

Functionalization and Derivatization Strategies for this compound

The diaminobenzoic acid linker serves as a versatile scaffold that can be further functionalized to introduce specific chemical moieties or complex structures, such as unnatural amino acids, into peptides.

Orthogonal protection is a synthetic strategy that employs multiple, distinct protecting groups within a single molecule, allowing for the selective removal of one group without affecting the others. fiveable.me This technique is essential for complex syntheses requiring regioselective modifications. fiveable.mebham.ac.uk In the context of 3,4-diaminobenzoic acid, which has two distinct amine groups, an orthogonal protection strategy is necessary to selectively functionalize one amine while the other remains protected. nih.gov

The allyloxycarbonyl (Alloc) group is a valuable protecting group for amines in this context. thaiscience.infototal-synthesis.com It is compatible with standard Fmoc-based solid-phase peptide synthesis because it is stable under the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions used for final cleavage from the resin (e.g., TFA). thaiscience.infosigmaaldrich.com The Alloc group can be selectively removed under mild conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger. thaiscience.infototal-synthesis.comsigmaaldrich.com

By protecting one of the Dbz amines with an Alloc group while the other is acylated by the peptide chain, chemists can prevent undesirable side reactions such as over-acylation, where both amines are acylated. nih.gov This strategy improves the purity of the final peptide product. nih.gov Once the peptide chain is assembled, the Alloc group can be selectively removed on the solid support, revealing a free amine that can be further functionalized to create branched peptides or to attach other molecules of interest. thaiscience.info

The one-step synthetic methodology for preparing 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids is not limited to the standard proteinogenic amino acids. It has been successfully applied to the synthesis of derivatives containing unusual and unnatural amino acids. nih.govacs.orgnycu.edu.twnih.gov This capability significantly expands the scope of peptides that can be synthesized, allowing for the introduction of unique side chains and functionalities.

Research has demonstrated the successful preparation of Dbz derivatives of unnatural amino acids, showcasing the flexibility of this synthetic approach. nih.gov The ability to incorporate these non-standard building blocks is valuable for developing novel peptide-based therapeutics, probes, and biomaterials.

The following table details the successful synthesis of Dbz derivatives of two unnatural amino acids using the one-step method. nih.gov

| Unnatural Amino Acid Derivative | Yield (%) |

| Fmoc-(2-naphthyl)alanine-Dbz-OH | 50% |

| N-Fmoc-6-aminohexanoic acid-Dbz-OH | 65% |

This table illustrates the application of the one-step synthesis method for incorporating unnatural amino acids into diaminobenzoic acid linkers, along with the corresponding yields.

Preparation of Preloaded Diaminobenzoate Resins

The preparation of preloaded diaminobenzoate (Dbz) resins is a critical step for their application in solid-phase peptide synthesis (SPPS), particularly for the synthesis of C-terminally modified peptides such as thioesters. A significant advancement in this area is the development of a one-step method for synthesizing 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids, which serve as the direct precursors for these preloaded resins. nih.govsigmaaldrich.cnnih.govspringernature.com This approach offers considerable advantages over previous multi-step methods, which were often hampered by challenges in monitoring reaction progress and the consumption of valuable building blocks. sigmaaldrich.cnresearchgate.net

The one-step synthesis involves the direct coupling of a free diaminobenzoic acid with an N-terminally Fmoc-protected amino acid. nih.govsigmaaldrich.cn This reaction is typically carried out in a solvent such as N,N-dimethylformamide (DMF) using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N-methylmorpholine (NMM). nih.govsigmaaldrich.cn A key advantage of this methodology is that it yields pure products for a variety of amino acids in good to excellent yields (40-94%) without the need for chromatographic purification; simple precipitation is often sufficient. nih.govsigmaaldrich.cnnih.govspringernature.com For most amino acid derivatives, this method provides a straightforward and efficient route to the desired precursors for preloaded resins. nih.gov

The efficiency of this one-step method facilitates the broader application of Dbz resins in peptide chemistry. researchgate.net The resulting Fmoc-amino acid-Dbz-OH constructs can then be loaded onto a solid support, such as a Rink amide resin, to generate the preloaded diaminobenzoate resin ready for peptide chain elongation. nih.gov

Below is a table summarizing the yields of various Fmoc-amino acid-Dbz-OH derivatives prepared using this one-step synthetic method. nih.govsigmaaldrich.cn

| Fmoc-Amino Acid-Dbz-OH Derivative | Yield (%) |

| Fmoc-Phe-Dbz-OH | 91 |

| Fmoc-Ala-Dbz-OH | 87 |

| Fmoc-Gly-Dbz-OH | 90 |

| Fmoc-Met-Dbz-OH | 86 |

| Fmoc-Asp(OtBu)-Dbz-OH | 94 |

| Fmoc-Lys(Boc)-Dbz-OH | 86 |

| Fmoc-Ser(tBu)-Dbz-OH | 78 |

| Fmoc-Glu(OtBu)-Dbz-OH | 82 |

| Fmoc-(2-naphthyl)alanine-Dbz-OH | 50 |

| N-Fmoc-6-aminohexanoic acid-Dbz-OH | 65 |

| Fmoc-Ile-Dbz-OH | 91 |

Advanced Synthetic Techniques Utilizing this compound

Microwave-Assisted Solid-Phase Peptide Synthesis Protocols

In a typical microwave-assisted SPPS protocol utilizing a this compound linker, the linker is first coupled to a suitable resin, such as Tentagel Rink amide resin. nih.gov The subsequent peptide chain elongation is then carried out in an automated microwave peptide synthesizer. nih.govbiotage.com Microwave heating is applied during both the Fmoc-deprotection and amino acid coupling steps. sigmaaldrich.cn For instance, coupling reactions can often be completed in as little as 5 minutes, and Fmoc removal can be achieved in 3 minutes with microwave irradiation, compared to significantly longer times required for conventional room temperature synthesis. nih.govspringernature.com

The use of this compound in microwave-assisted SPPS is particularly advantageous as it helps to avoid potential side reactions, such as the oligomerization of the linker, due to the protection of both amino groups. nih.gov This leads to more efficient coupling of the linker to the resin. nih.gov The following table provides a summary of the synthesis conditions used for the microwave-assisted synthesis of the cyclotide kalata B1, employing a Di-Fmoc-Dbz linker. nih.gov

| Step | Conditions |

| Resin | Tentagel Rink amide |

| Linker | This compound (Di-Fmoc-Dbz) |

| Linker Coupling | Manual, Room Temperature |

| Peptide Elongation | Fmoc SPPS with microwave heating |

| Coupling Reagents | HBTU/HATU |

| N-terminal residue | Boc-Cys |

Automation Compatibility in Peptide Synthesis Using this compound Linkers

The this compound linker is highly compatible with automated solid-phase peptide synthesis (SPPS) methodologies. beilstein-journals.orgnih.gov The use of the Fmoc protecting group for the α-amine of amino acids is the most common strategy in automated SPPS, and the Di-Fmoc protection of the diaminobenzoic acid linker ensures its seamless integration into these automated workflows. beilstein-journals.orgfrontiersin.org Automated peptide synthesizers offer significant advantages in terms of reproducibility, efficiency, and the ability to synthesize long and complex peptide sequences. beilstein-journals.org

The compatibility of this compound linkers with automation is further enhanced by the development of strategies that prevent side reactions. For example, the use of an orthogonal allyloxycarbonyl (Alloc) protecting group on one of the amino groups of the Dbz linker has been shown to eliminate over-acylation side products, particularly in glycine-rich sequences. nih.gov This protected Fmoc-Dbz(Alloc) base resin can be directly used in automated synthesizers for the preparation of peptide-N-acyl-benzimidazolinone (Nbz) conjugates, which are precursors to peptide thioesters. nih.gov

The integration of this compound linkers into automated synthesis protocols, including those assisted by microwave energy, allows for the efficient and reliable production of peptides with C-terminal modifications. nih.govbeilstein-journals.org This compatibility is crucial for the application of these linkers in the synthesis of therapeutic peptides and other complex peptide-based molecules. beilstein-journals.org The Fmoc/t-Bu protecting group strategy, which is orthogonal to the Di-Fmoc linker, is widely employed in automated synthesizers and allows for the selective removal of protecting groups under mild conditions, which is beneficial for the stability of the final peptide product. beilstein-journals.orgfrontiersin.org

Applications of Di Fmoc 3,4 Diaminobenzoic Acid in Peptide and Protein Engineering

Role in C-Terminal Functionalization of Peptides

C-terminal functionalization is a critical step in the chemical synthesis of proteins, enabling the introduction of various modifications and facilitating the ligation of peptide fragments. Di-Fmoc-3,4-diaminobenzoic acid plays a crucial role in this process, primarily through the N-acylurea (Nbz) approach, which provides a robust method for the generation of peptide thioesters.

Generation of Peptide Thioesters via the N-Acylurea (Nbz) Approach

The generation of C-terminal peptide thioesters, which are essential for Native Chemical Ligation (NCL), has been a significant challenge in Fmoc-based solid-phase peptide synthesis (SPPS). nih.govnih.gov The N-acylurea (Nbz) approach, utilizing a 3,4-diaminobenzoic acid (Dbz) linker, offers an elegant solution to this problem. nih.gov In this method, one of the amino groups of the Dbz linker is temporarily deactivated during SPPS. nih.govnih.gov

Following peptide chain elongation, the resin-bound peptide is treated with a reagent like p-nitrophenyl chloroformate. nih.govnih.gov This leads to the formation of an N-acylbenzimidazolinone (Nbz) or N-acylurea moiety on the resin. nih.govresearchgate.net This Nbz peptide can then be cleaved from the resin and is stable for purification. nih.gov The purified peptide-Nbz conjugate can then be converted in situ to the desired peptide thioester under the conditions used for ligation. nih.govnih.gov This approach is particularly valuable as it is compatible with automated peptide synthesis protocols. nih.govnih.gov

A recent advancement in this area is the development of a second-generation N-acylurea linker that incorporates an o-amino(methyl)aniline (MeDbz) moiety. acs.org This modified linker provides a more robust assembly of the peptide chain, even for challenging sequences like those rich in glycine. acs.org

Mechanism of N-Acylurea Formation and In Situ Thioesterification

The formation of the N-acylurea (Nbz) intermediate is a key step in this process. After the peptide chain is assembled on the solid support using standard Fmoc chemistry, the Dbz linker at the C-terminus is activated. This is typically achieved by treating the resin-bound peptide with p-nitrophenyl chloroformate, which reacts with the two amino groups of the Dbz moiety to form a cyclic urea (B33335) derivative, the N-acylbenzimidazolinone (Nbz). nih.govnih.gov

Once the peptide-Nbz conjugate is cleaved from the resin and purified, it serves as a stable precursor to the highly reactive peptide thioester. The in situ thioesterification occurs during the Native Chemical Ligation (NCL) reaction. In the presence of a thiol, such as 4-mercaptophenylacetic acid (MPAA), the Nbz group undergoes a transthioesterification reaction. wikipedia.org This reaction is reversible and catalyzed by the thiol additive, leading to the formation of the peptide thioester intermediate. wikipedia.org This intermediate then rapidly and irreversibly rearranges through an S-to-N acyl shift to form a native peptide bond with another peptide fragment that has an N-terminal cysteine residue. wikipedia.org

The kinetic analysis of ligation reactions using model peptides has shown that MeNbz peptides, derived from the second-generation linker, are rapidly converted to arylthioesters that are highly efficient in NCL. acs.org

Strategies to Prevent Side Reactions during C-Terminal Functionalization

To address this issue, a reversible protection strategy has been developed. nih.govnih.gov This involves the use of an orthogonal allyloxycarbonyl (Alloc) protecting group on one of the amines of the Dbz linker. nih.govnih.gov This protected Fmoc-Dbz(Alloc) can be attached to the resin and used directly for peptide synthesis. nih.govnih.gov The Alloc group effectively prevents over-acylation during the chain extension steps. nih.gov After the synthesis is complete, the Alloc group can be quantitatively removed, allowing for the formation of the active Nbz species. nih.govnih.gov This strategy has been shown to significantly improve the purity of synthetic peptides, including a 44-residue peptide from histone H3. nih.gov

Another approach to prevent side reactions involves optimizing the coupling conditions during the incorporation of the C-terminal amino acid onto the Dbz linker. nih.govspringernature.com Careful control of the reaction can promote the desired chemoselective acylation and prevent undesired diacylation of the resulting o-aminoanilide. nih.govspringernature.com The development of the o-amino(methyl)aniline (MeDbz) linker has also proven to be a robust solution, enabling the synthesis of even challenging sequences like pentaglycine (B1581309) at high temperatures without the formation of diacylated products. acs.org

Facilitating Native Chemical Ligation (NCL) and Related Bioconjugation Strategies

Native Chemical Ligation (NCL) is a powerful technology that enables the chemical synthesis and semisynthesis of proteins by joining unprotected peptide fragments. nih.govwikipedia.orgspringernature.com this compound, through the N-acylurea approach, plays a crucial role in facilitating NCL by providing a reliable method for generating the required C-terminal peptide thioester precursors. nih.govacs.orgspringernature.com This has broadened the applicability of NCL to a wider range of protein targets, including those that are synthetically challenging.

Synthesis of Cyclic Peptides and Cyclotides

The ability to synthesize cyclic peptides and cyclotides, which often exhibit enhanced stability and biological activity, is a significant advantage of the N-acylurea approach. acs.orgnih.govnih.gov The method facilitates the NCL-mediated cyclization of peptides. nih.gov For example, the synthesis of the heterodimeric RTD-1 defensin, an antimicrobial peptide, has been successfully achieved using this technology. nih.gov

The versatility of the N-acylurea linker has been demonstrated in the synthesis of cysteine-rich cyclotides like Kalata B1 and MCoTI-II. acs.org These complex molecules can be synthesized through a one-pot cyclization and folding step directly in the ligation and folding buffer. acs.org This streamlined process simplifies the production of these challenging scaffolds, which have great potential in drug discovery. nih.gov

Construction of Long and Synthetically Challenging Linear Peptide Sequences through Fragment Ligation

The NCL-based fragment ligation strategy is not limited to cyclic peptides; it is also a powerful tool for constructing long and synthetically challenging linear peptide sequences. acs.orgethz.ch By breaking down a large protein into smaller, more manageable peptide fragments, the difficulties associated with long solid-phase peptide synthesis can be overcome. ethz.ch

The N-acylurea approach provides the necessary C-terminal thioester precursors for each fragment, which can then be sequentially ligated to assemble the full-length protein. acs.org This has been exemplified by the synthesis of a pentaglycine sequence under demanding conditions, which was achieved using the improved MeDbz linker. acs.org The successful synthesis of all 20 natural amino acid-containing peptides and their subsequent NCL reactions further demonstrates the broad applicability of this method. acs.org

This fragment ligation strategy has been instrumental in the synthesis of large proteins, such as histone H2B, which was assembled from five peptide segments. acs.org The ability to incorporate purification or solubilization tags into the o-aminoanilide moiety further enhances the efficiency of chemical protein synthesis. acs.org

Applications in the Synthesis of Disulfide-Rich Proteins

The chemical synthesis of proteins, particularly those rich in disulfide bonds, presents significant challenges due to their complex folding requirements and potential for side reactions. The strategic use of linkers derived from 3,4-diaminobenzoic acid (Dbz) has become instrumental in addressing these challenges. The Dbz core is employed as a "safety-catch" linker in solid-phase peptide synthesis (SPPS). researchgate.net This approach is pivotal for the generation of C-terminal peptide thioesters, which are essential intermediates for native chemical ligation (NCL). acs.org

The safety-catch strategy involves assembling the peptide chain on the Dbz linker, which is stable throughout the Fmoc-based synthesis cycles. researchgate.net After the full-length peptide is assembled, the ortho-di-aniline system of the Dbz linker is activated. researchgate.net This activation step converts the stable amide linkage into a reactive moiety. Subsequent treatment with a thiol, such as sodium thiophenolate, cleaves the peptide from the resin support, yielding a protected peptide thioester. researchgate.net

These peptide thioesters are the cornerstone of NCL, a powerful technique that allows for the stitching together of unprotected peptide segments to form a full-sized protein. This method is particularly advantageous for producing disulfide-rich proteins because the individual segments can be synthesized and purified more easily than the entire protein. The ligation reactions are highly specific and occur in aqueous solution under conditions that can favor correct disulfide bond formation. The Dbz linker methodology has been successfully applied to generate precursors for complex modified proteins, including glycoproteins. researchgate.net

Engineering of Complex Biomolecules and Protein Analogs

The versatility of the 3,4-diaminobenzoic acid linker extends beyond standard peptide synthesis into the sophisticated engineering of complex biomolecules and non-native protein analogs. Its unique chemical properties facilitate the creation of molecules with tailored structures for advanced research in structural biology, biochemistry, and drug discovery.

Preparation of D-Protein Enantiomers for Structural Biology and Bioactive Compound Discovery

A significant application of the 3,4-diaminobenzoic acid (Dbz) linker is in the field of mirror-image biology. Researchers utilize chemical protein synthesis to create D-protein enantiomers—mirror images of natural L-proteins. These synthetic D-proteins are invaluable tools because they are resistant to degradation by natural proteases, and they allow for unique approaches to studying protein interactions and discovering novel therapeutics.

A notable example involves the use of a Dbz linker, based on the design by Dawson, for the Fmoc solid-phase synthesis of peptide-thioester precursors. acs.org This strategy was successfully employed to synthesize the mirror-image form of the oncogenic protein KRas. The resulting D-KRas, when bound to its corresponding enantiomeric nucleotide triphosphate, was shown to be functionally competent. acs.org This achievement paves the way for further biochemical studies and, critically, enables mirror-image yeast surface display experiments. Such experiments aim to identify all-D-peptide ligands that can bind to oncogenic targets like KRas, providing a powerful tool in the search for new cancer therapeutics that can evade natural enzymatic degradation. acs.org

Synthesis of Modified Peptides for Specific Biochemical and Biophysical Studies

The Dbz safety-catch resin is a highly effective platform for preparing a wide array of C-terminally modified peptides essential for specific biochemical and biophysical investigations. nih.gov The synthesis of these specialized peptides often relies on the preparation of various Fmoc-amino acid-Dbz-OH derivatives, which are then loaded onto the resin. nih.govresearchgate.net

Recent research has focused on optimizing the synthesis of these key building blocks. A one-step method has been developed for coupling free 3,4-diaminobenzoic acid with N-Fmoc protected amino acids, yielding the desired Fmoc-amino acid-Dbz-OH products. nih.govnih.gov This method has proven effective for a range of amino acids, with yields from moderate to excellent (40-94%), and often requires simple precipitation for purification rather than complex chromatography. nih.govresearchgate.netnih.gov This streamlined approach facilitates the broader application of the Dbz resin for creating C-terminally functionalized peptides. acs.orgnih.gov

The utility of this method has been demonstrated in the preparation of derivatives containing not only standard proteinogenic amino acids but also unnatural amino acids like (2-naphthyl)alanine and linkers such as N-Fmoc-6-aminohexanoic acid (N-Fmoc-AHX). nih.govresearchgate.net The ability to incorporate such modifications is crucial for developing peptide derivatives for diverse biomedical applications. nih.gov

Table 1: Reported Yields for the One-Step Synthesis of various Fmoc-Amino Acid-Dbz-OH Derivatives

| Fmoc-Amino Acid Derivative | Reported Yield | Purification Notes | Reference |

| Fmoc-Phe-Dbz-OH | 91% | Filtration after DCM suspension | acs.org |

| Fmoc-Gly-Dbz-OH | 90% | Washed with 2% MeOH in DCM | nih.gov |

| Fmoc-Ala-Dbz-OH | 75% | Chromatographic purification (previous method) | nih.gov |

| Aliphatic Side-Chain Derivatives | 83-87% | Precipitation and DCM wash | nih.gov |

| Methionine, Aspartic Acid, Lysine Derivatives | 86-94% | Precipitation and DCM wash | nih.gov |

| Serine Derivative | 78% | Acetone reprecipitation | nih.gov |

| Glutamate Derivative | 82% | Acetone reprecipitation | nih.gov |

| Fmoc-(2-naphthyl)alanine Derivative | 50% | Acetone reprecipitation | nih.gov |

| N-Fmoc-6-AHX Derivative | 65% | Acetone reprecipitation | nih.gov |

| Histidine Derivative | 40% | Chromatographic separation required | nih.govnih.gov |

Broader Research Applications and Future Directions

Contributions to Targeted Therapies and Drug Discovery Research

The compound is a key building block in the synthesis of complex organic molecules and peptides, which are fundamental to modern pharmaceutical research. chemimpex.comsmolecule.com Its structure is particularly advantageous for developing targeted therapies that require precisely assembled molecular architectures to achieve high efficacy and specificity. chemimpex.com

Di-Fmoc-3,4-diaminobenzoic acid and its derivatives serve as versatile scaffolds in the design and synthesis of novel pharmaceutical compounds. chemimpex.com The diaminobenzoic acid (Dbz) core is particularly noted for its use as an efficient "safety-catch" linker in solid-phase peptide synthesis (SPPS). nih.govresearchgate.net This methodology allows for the assembly of peptide chains on a solid support, with the Dbz linker enabling the subsequent creation of C-terminal functionalized peptides, such as peptide thioesters, which are crucial precursors for native chemical ligation. researchgate.netnih.gov

Recent advancements have focused on optimizing the synthesis of these key intermediates. A notable one-step method has been developed for producing 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids. nih.govresearchgate.net This refined approach involves the direct coupling of a free diaminobenzoic acid with various Fmoc-protected amino acids using a coupling agent like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). nih.govacs.org This method has proven highly efficient, affording pure products in moderate to excellent yields (40–94%) for a range of amino acid derivatives, often requiring only precipitation for purification. nih.govresearchgate.netnih.gov This streamlined process represents a significant improvement over previous multi-step methods, facilitating the broader application of Dbz-based linkers in peptide chemistry. researchgate.netacs.org

The table below summarizes the yields for the synthesis of various Fmoc-amino acid-Dbz-OH derivatives using this optimized one-step method, demonstrating the versatility of the approach.

Data sourced from a one-step synthesis study using HATU as a coupling agent. nih.govacs.org

The properties of this compound make it a valuable tool for designing targeted therapies, with significant potential in oncology and infectious disease research. chemimpex.com In these fields, the ability to precisely deliver a therapeutic agent to a specific site is crucial. chemimpex.com The compound's role as a stable and versatile linker allows for its use in constructing complex bioconjugates, where a cytotoxic drug or an antimicrobial agent can be attached to a targeting moiety, such as an antibody or a specific peptide. chemimpex.comsmolecule.com This targeted approach is explored as a way to enhance the efficacy of treatments while minimizing off-target effects. chemimpex.com The compound's unique structure is considered valuable for exploring new therapeutic pathways in cancer research. chemimpex.com

Applications in Advanced Materials Science

Beyond pharmaceuticals, this compound is utilized in the field of materials science to create functionalized materials with tailored properties. chemimpex.com

The compound contributes to the creation of advanced materials intended for medical applications. chemimpex.comsmolecule.com By incorporating this compound or its derivatives, researchers can functionalize the surfaces of materials used for medical devices. smolecule.com This surface modification can improve the material's biocompatibility, which is critical for devices that come into contact with biological tissues. chemimpex.comsmolecule.com The ability to control the chemical nature of the material's surface allows for better integration with the body and can reduce adverse reactions.

The utility of this compound in bioconjugation directly supports its application in the development of sophisticated drug delivery systems. chemimpex.comsmolecule.com Recent studies have highlighted its potential in creating novel peptide-based therapeutic strategies that improve molecular targeting and cellular penetration. pubcompare.ai As a linker, it can connect a drug to a carrier molecule, forming a stable conjugate that can transport the therapeutic agent through the body to its intended target before release. chemimpex.comsmolecule.com This is a key area of research for enhancing the performance of drugs that might otherwise have poor solubility, stability, or targeting capabilities. smolecule.com

Mechanistic Insights and Methodological Refinements

The application of 3,4-diaminobenzoic acid (Dbz) linkers in solid-phase peptide synthesis (SPPS) is a well-established "safety-catch" strategy. nih.govresearchgate.net In this mechanism, the peptide chain is assembled on the Dbz linker. researchgate.net After assembly, the linker can be activated, for example, with p-nitrophenyl chloroformate, allowing for the cleavage of the fully protected peptide from the resin by a nucleophile like a thiol. nih.gov This process yields a reactive peptide thioester, a key intermediate for producing larger proteins through native chemical ligation. nih.govresearchgate.net

Significant methodological refinements have focused on the synthesis of the Dbz linker itself. Older, stepwise methods for preparing the Dbz resin were often challenging, making it difficult to monitor reaction progress effectively. researchgate.netacs.org The development of a one-step synthesis for Fmoc-amino acid-Dbz derivatives represents a major advancement. nih.govacs.org Research has systematically studied various reaction conditions, identifying that using 1.2 equivalents of the coupling agent HATU with 1.3 equivalents of diaminobenzoic acid provides optimal results. nih.govacs.org This refined protocol not only simplifies the process but also works for a wide range of natural and unnatural amino acids, thereby facilitating the broader use of the Dbz safety-catch resin for creating C-terminally functionalized peptides for various biomedical applications. researchgate.netacs.org

Understanding Reaction Kinetics and Efficiency in this compound Mediated Couplings

The efficiency and kinetics of coupling reactions are paramount for the successful application of this compound, particularly in the synthesis of peptide precursors. Research has focused on optimizing a one-step synthesis method for 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids to improve yields and reaction times. nih.govacs.org

Initial methods using coupling agents like O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) resulted in moderate yields over several hours. nih.gov To enhance efficiency, studies investigated alternative coupling agents and reaction conditions. Replacing HBTU with N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU) was found to significantly improve product yields. nih.govacs.org Further optimization showed that using 1.2 equivalents of HATU was ideal. nih.govacs.org

Table 1: Effect of Coupling Agent on Product Yield This table summarizes the findings from a study on the synthesis of Fmoc-Phe-Dbz-OH, demonstrating the impact of different reagents on the reaction's efficiency.

| Entry | Coupling Agent | Equivalents | Yield (%) | Reference |

| 1 | HBTU | 1.1 | 61 | nih.gov |

| 2 | HATU | 1.0 | 68 | nih.govacs.org |

| 3 | HATU | 1.2 | 91 | nih.gov |

Advances in Analytical Methodologies for Characterization of this compound Derived Products

The synthesis of well-defined products derived from this compound necessitates robust analytical and purification methodologies. A significant advancement has been the development of a convenient purification procedure that largely avoids the need for chromatographic techniques. nih.gov For many derivatives, the purification process involves precipitating the crude product in ice water, followed by filtration. nih.govacs.org The resulting solid is then stirred in dichloromethane (B109758) (DCM) to remove soluble impurities before the final product is collected by another filtration. nih.govacs.org This streamlined process is highly efficient, though some derivatives, particularly those involving histidine, may still require chromatographic purification. nih.govacs.org

For structural confirmation and characterization, a suite of standard analytical techniques is employed. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compounds. nih.gov Additionally, nuclear magnetic resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed structural information, confirming the covalent structure and purity of the final products. nih.gov

Table 2: Analytical Characterization Data for Select Fmoc-Amino Acid-Dbz Derivatives This table presents characterization data for several derivatives, showcasing the analytical methods used to confirm their identity and structure.

| Compound | Molecular Formula | Calculated Mass (M+H)⁺ | Found Mass (M+H)⁺ | Reference |

| Fmoc-Ala-Dbz-OH | C₂₅H₂₄N₃O₅ | 446.1716 | 446.1712 | nih.gov |

| Fmoc-Val-Dbz-OH | C₂₇H₂₈N₃O₅ | 474.2029 | 474.2024 | nih.gov |

| Fmoc-Met-Dbz-OH | C₂₇H₂₈N₃O₅S | 506.1750 | 506.1741 | nih.gov |

| Fmoc-Asp(OtBu)-Dbz-OH | C₃₀H₃₁N₃NaO₇ | 568.2060 (M+Na)⁺ | 568.2057 (M+Na)⁺ | nih.gov |

Emerging Trends and Future Research Avenues for this compound

The foundational chemistry of this compound is paving the way for new innovations in linker technology and broader applications in the life sciences.

Development of Novel Linker Architectures Based on the Diaminobenzoic Acid Scaffold

The diaminobenzoic acid (Dbz) structure is a versatile scaffold for the design of novel linker architectures. nih.gov Its most prominent use is as a "safety-catch" linker in Fmoc solid-phase peptide synthesis (SPPS). nih.govsmolecule.com In this strategy, the peptide chain is assembled on the resin-bound linker. The ortho-dianiline system of the Dbz linker is then activated, typically using an agent like p-nitrophenyl chloroformate, which allows for the subsequent cleavage of the peptide from the resin. nih.gov

This safety-catch approach is instrumental in preparing peptide thioesters, which are critical intermediates for native chemical ligation, a powerful technique for constructing large proteins. acs.orgnih.govsmolecule.com Research continues to refine this scaffold. For instance, a variation using 3-amino-4-methylaminobenzoic acid has been developed to improve the regioselectivity of the acylation step on the linker. nih.gov Furthermore, the development of pre-loaded resins, where the first Fmoc-amino acid-Dbz unit is already attached, represents a significant trend aimed at streamlining the synthesis of complex peptides and bioconjugates. nih.gov These advancements expand the toolkit available for creating custom linkers for specific applications in drug development and materials science. nih.gov

Expanding the Scope of Applications in Chemical Biology and Biotechnology

The applications for this compound and its derivatives are rapidly expanding into sophisticated areas of chemical biology and biotechnology. smolecule.com The molecule serves as a key building block in bioconjugation, a process that involves attaching biomolecules to other entities, such as surfaces or molecular scaffolds. smolecule.comchemimpex.com This capability is crucial for the development of advanced drug delivery systems and new diagnostic tools. smolecule.comchemimpex.com

Recent studies have highlighted the potential of this compound family in creating novel therapeutic strategies designed to enhance molecular targeting and improve the efficiency of cellular penetration. pubcompare.ai The ability to use the Dbz scaffold to generate peptides with diverse C-terminal functionalizations—including thioesters, thiolactones, and acylbenzimidazolinones—is a significant advantage for chemical biologists creating complex probes and modified proteins. nih.gov Emerging research also points to the use of Dbz-based resins in the synthesis of polymer-peptide conjugates, further broadening the horizon of applications for this versatile chemical scaffold. nih.gov

Q & A

Q. What is the role of Di-Fmoc-3,4-diaminobenzoic acid in Fmoc solid-phase peptide synthesis (SPPS)?

this compound serves as a dual-protected linker in Fmoc-SPPS, enabling efficient coupling to resin and subsequent peptide chain elongation. Its dual Fmoc protection prevents undesired branching during synthesis, ensuring linear growth of the peptide backbone. After deprotection, the linker facilitates on-resin generation of N-acylurea intermediates, which are critical for downstream thioesterification and native chemical ligation (NCL) to form cyclic peptides .

Q. How is this compound incorporated into resin for peptide synthesis?

The linker is manually coupled to Rink amide resin under mild conditions (room temperature, DMF/DCM solvents) using standard coupling reagents like HBTU or HATU. The double Fmoc groups are removed using piperidine prior to peptide elongation. This stepwise approach ensures high coupling efficiency (achieved with only 2 equivalents of linker relative to resin) and minimizes side reactions .

Q. What analytical methods are used to validate the synthesis of peptides incorporating this compound?

Reverse-phase HPLC (RP-HPLC) and mass spectrometry (MS) are employed to confirm peptide purity and structure. For example, RP-HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) resolves intermediates, while MS detects molecular ions corresponding to expected masses of cyclic products like kalata B1 and SFTI-1 .

Advanced Research Questions

Q. How does the use of this compound improve coupling efficiency compared to mono-Fmoc-protected analogs?

The dual Fmoc protection eliminates free amino groups that could lead to oligomerization or branching during coupling. In contrast, mono-Fmoc-Dbz requires 8 equivalents for complete coupling, whereas Di-Fmoc-Dbz achieves full coupling with only 2 equivalents, reducing reagent waste and side products .

Q. What strategies are employed to optimize microwave-assisted SPPS using this compound?

Microwave irradiation accelerates coupling and deprotection steps, reducing cycle times from hours to minutes. Key parameters include:

- Temperature control (50–75°C for coupling, 20–25°C for Fmoc removal).

- Solvent selection (DMF for swelling, DCM for washing).

- Coupling reagent optimization (HATU over HBTU for sterically hindered residues). This approach enabled synthesis of a 50-residue plant defensin via fragment ligation with >90% purity .

Q. How does the linker enable one-pot thioesterification and cyclization of peptides?

After peptide assembly, the N-acylurea intermediate on the resin is treated with aqueous buffers (pH 7.0) containing mercaptoethanol or thiophenol. This generates a C-terminal thioester, which undergoes spontaneous NCL via an N-terminal cysteine residue, forming a head-to-tail cyclic peptide without isolation of intermediates .

Q. What challenges arise when synthesizing disulfide-rich cyclic peptides using this compound, and how are they addressed?

Disulfide bond formation can compete with cyclization, leading to misfolded products. To mitigate this:

- Use orthogonal protecting groups (e.g., Trt for cysteine).

- Perform oxidative folding post-cyclization under controlled redox conditions (e.g., glutathione buffers).

- Employ HPLC-guided fractionation to isolate correctly folded isomers .

Q. Can this compound be used for non-canonical amino acid incorporation?

Yes, the linker’s stability under microwave conditions allows coupling of non-natural amino acids (e.g., D-amino acids or fluorinated analogs). However, steric hindrance may require adjusted coupling times (e.g., 60–90 minutes for β-branched residues like Ile) .

Methodological Insights

- Critical Reagents : HATU, DIPEA, and CLEAR amide resin (0.4 mmol/g loading) are preferred for high-yield synthesis .

- Side Reaction Prevention : Dual Fmoc protection eliminates competing acylation at the 3- or 4-amino positions, a common issue in mono-Fmoc-Dbz protocols .

- Scalability : The method has been scaled to milligram quantities for structural studies, with yields >10% after RP-HPLC purification for complex targets like mer-cyclotides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.